molecular formula C25H28ClN3O B4788460 7-CHLORO-2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE

7-CHLORO-2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE

Cat. No.: B4788460
M. Wt: 422.0 g/mol
InChI Key: SQDUAGQPHAUEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, ethylphenyl, ethylpiperazine, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, ethylphenyl, ethylpiperazine, and methyl substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The chloro and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.

Scientific Research Applications

7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved are typically identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline include other quinoline derivatives with different substituents. Examples include:

  • 7-Chloro-2-(4-methylphenyl)-4-(4-methylpiperazine-1-carbonyl)-8-methylquinoline
  • 7-Chloro-2-(4-ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)-8-methylquinoline
  • 7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-ethylquinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O/c1-4-18-6-8-19(9-7-18)23-16-21(20-10-11-22(26)17(3)24(20)27-23)25(30)29-14-12-28(5-2)13-15-29/h6-11,16H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDUAGQPHAUEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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